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(2S)-2-azaniumyl-3-(4-bromo-2-fluorophenyl)propanoate
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Overview
Description
(2S)-2-azaniumyl-3-(4-bromo-2-fluorophenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-3-(4-bromo-2-fluorophenyl)propanoate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This requires optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azaniumyl-3-(4-bromo-2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides. Conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
(2S)-2-azaniumyl-3-(4-bromo-2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-3-(4-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. These interactions can affect molecular pathways and processes, making the compound a subject of interest for further study .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Shares a similar phenyl ring structure with bromine and fluorine substitutions.
2-Fluoro-4-bromophenylacetic acid: Another compound with a similar substitution pattern on the phenyl ring.
Uniqueness
(2S)-2-azaniumyl-3-(4-bromo-2-fluorophenyl)propanoate is unique due to its specific combination of functional groups and stereochemistry.
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-(4-bromo-2-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJFVIRBPSXVRP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)C[C@@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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